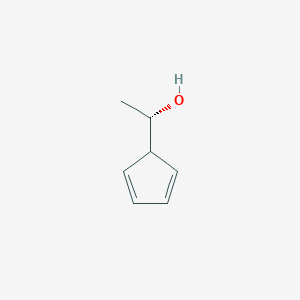
Dodec-8-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-8-en-1-ol is an organic compound with the molecular formula C12H24O. It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the eighth and ninth carbon atoms in its twelve-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-8-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of dodec-8-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydroboration-oxidation of 1-dodecyne. In this process, 1-dodecyne is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of dodec-8-en-1-al. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve high yields of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-8-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dodec-8-en-1-al using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to dodecane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form dodec-8-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as a solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products Formed
Oxidation: Dodec-8-en-1-al.
Reduction: Dodecane.
Substitution: Dodec-8-en-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
Dodec-8-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances.
Biology: The compound is studied for its role in insect communication, particularly as a component of sex pheromones in certain species of Lepidoptera.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of dodec-8-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets and pathways involved in this process include the activation of G-protein-coupled receptors (GPCRs) and subsequent signal transduction pathways that lead to changes in insect behavior.
Vergleich Mit ähnlichen Verbindungen
Dodec-8-en-1-ol can be compared with other similar compounds, such as:
Tetradec-8-en-1-ol: Similar in structure but with a longer carbon chain, used in similar applications.
Hexadec-8-en-1-ol: Another homolog with an even longer carbon chain, also used in pheromone research.
Dodec-3-en-1-ol: Differing in the position of the double bond, which can affect its chemical reactivity and biological activity.
This compound is unique due to its specific double bond position, which influences its chemical properties and applications in various fields.
Eigenschaften
CAS-Nummer |
153123-34-3 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
dodec-8-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3 |
InChI-Schlüssel |
YEQONIQGGSENJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


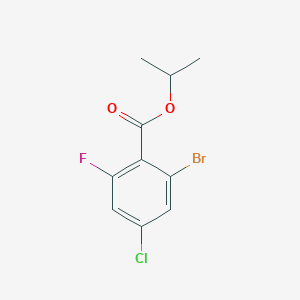

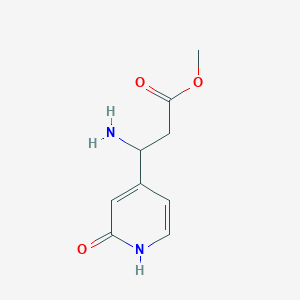

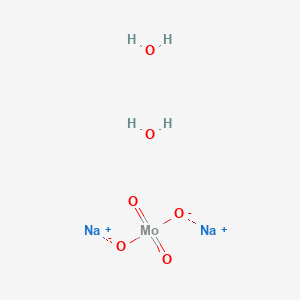

![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
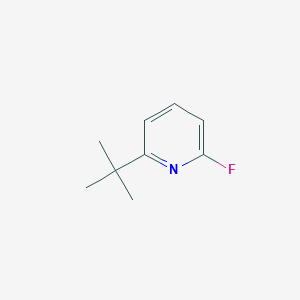
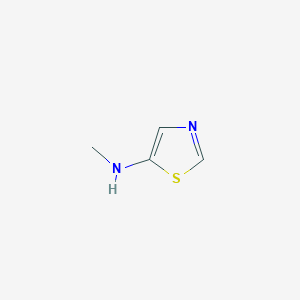

![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
